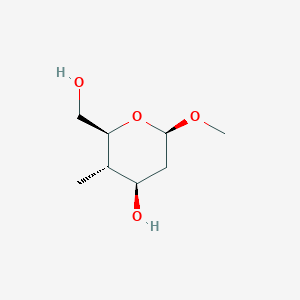
Perfluoro tert-butylcyclohexane
Vue d'ensemble
Description
Perfluoro tert-butylcyclohexane is part of a broader class of PFCs characterized by their stability, inertness, and capability to carry oxygen. These compounds have been studied for their potential applications in areas such as oxygen therapeutics and doping in sports due to their oxygen-carrying capabilities (Giuliani et al., 2015).
Synthesis Analysis
The synthesis of perfluoro-tert-butyl compounds involves various chemical reactions, including the reaction of potassium perfluoro-tert-butoxide with phosgene in xylene or mesitylene to produce perfluoro-tert-butyl chloroformate. This compound then reacts readily with hydroxy, sulfhydryl, and amino compounds to yield corresponding perfluoro-tert-butyl alkyl carbonates, thiolcarbonates, or carbamates, respectively (Hudlický, 1982).
Molecular Structure Analysis
The molecular structure of this compound and related compounds has been explored through various methods, including NMR spectroscopy, which allows for the detection of highly fluorinated amino acids and the assessment of their structure in peptides (Tressler & Zondlo, 2016).
Chemical Reactions and Properties
This compound undergoes a range of chemical reactions that contribute to its versatility in applications. For example, its reactions with nitric oxide and hydrogen bromide illustrate its reactivity and potential for creating novel compounds for use in polymer chemistry and cross-linking (Banks et al., 1972).
Physical Properties Analysis
The physical properties of this compound, including its phase behavior and solubility in various solvents, are crucial for its application in different fields. Studies have focused on understanding these properties to optimize the compound's use in medical and industrial applications (Giuliani et al., 2015).
Applications De Recherche Scientifique
Perfluoro tert-butylcyclohexane has a wide range of scientific research applications:
Chemistry: It is used as a solvent and reagent in various chemical reactions due to its stability and inertness.
Biology: The compound’s strong gas-dissolving properties make it useful in biological studies, particularly in oxygen transport and delivery systems.
Medicine: As a component of Oxycyte, this compound is used in therapeutic applications to enhance oxygen delivery to damaged tissues.
Mécanisme D'action
Perfluoro tert-butylcyclohexane exerts its effects primarily through its ability to dissolve and transport gases. In medical applications, it enhances oxygen delivery to tissues by carrying oxygen molecules more efficiently than hemoglobin. This is achieved through its high solubility for gases and its ability to form stable emulsions . The molecular targets and pathways involved include the oxygen transport pathways in the bloodstream and the delivery of oxygen to hypoxic tissues .
Similar Compounds:
Perfluorobutane: Used in ultrasound imaging due to its gas-dissolving properties.
Perfluorodecalin: Known for its use in artificial blood substitutes and oxygen carriers.
Perfluorooctane: Utilized in various industrial applications for its chemical stability and inertness.
Uniqueness: this compound is unique due to its specific molecular structure, which provides a balance between gas solubility and chemical stability. This makes it particularly suitable for applications requiring efficient gas transport and delivery, such as in medical oxygen carriers .
Analyse Biochimique
Biochemical Properties
Perfluoro tert-butylcyclohexane plays a significant role in biochemical reactions due to its ability to dissolve gases efficiently. This property allows it to enhance oxygen delivery to tissues, which is particularly useful in therapeutic applications such as treating traumatic brain injury and decompression sickness . The compound interacts with various biomolecules, including enzymes and proteins, to facilitate oxygen transport and delivery. For example, it can carry oxygen with up to five times the efficiency of hemoglobin when used as an intravenous emulsion . This interaction is primarily due to its high biocompatibility and stability in biological systems .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It enhances oxygen delivery to cells, which can improve cellular metabolism and function . Additionally, it has been observed to influence cell signaling pathways and gene expression, particularly in conditions of hypoxia or oxygen deprivation . The compound’s ability to dissolve and transport gases efficiently makes it a valuable tool in supporting cellular respiration and metabolic processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules to facilitate gas transport and delivery. The compound binds to oxygen molecules and transports them to tissues, enhancing oxygenation and supporting cellular function . It does not rely on hemoglobin for oxygen transport, which eliminates the safety issues associated with hemoglobin-based products . Additionally, this compound can influence enzyme activity and gene expression by modulating the cellular oxygen environment .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown high stability and biocompatibility, with minimal degradation over time . Long-term studies have indicated that it can maintain its oxygen-carrying capacity and support cellular function without causing significant adverse effects . These properties make it a promising candidate for various therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances oxygen delivery and supports cellular function without causing toxicity . At higher doses, it can cause adverse effects such as thrombocytopenia and changes in red blood cell morphology . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks .
Metabolic Pathways
This compound is involved in metabolic pathways related to gas transport and delivery. It interacts with enzymes and cofactors that facilitate the dissolution and transport of oxygen and other gases . The compound’s high stability and biocompatibility allow it to integrate into metabolic processes without causing significant disruptions . Additionally, it can influence metabolic flux and metabolite levels by modulating the cellular oxygen environment .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed efficiently due to its strong gas-dissolving properties . It interacts with transporters and binding proteins that facilitate its movement and localization within biological systems . The compound’s ability to carry and deliver oxygen to tissues makes it a valuable tool in therapeutic applications .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that influence its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to enhance oxygen delivery and support cellular function in targeted areas . The ability to modulate its distribution within cells further enhances its therapeutic potential .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Perfluoro tert-butylcyclohexane can be synthesized by reacting tert-butylcyclohexane with fluorine gas in the presence of sodium fluoride . The reaction conditions typically involve a controlled environment to ensure the complete fluorination of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle fluorine gas safely and efficiently. The reaction is carried out under controlled temperatures and pressures to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: Perfluoro tert-butylcyclohexane primarily undergoes substitution reactions due to the presence of fluorine atoms. These reactions can be catalyzed by various reagents under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophilic reagents such as sodium hydroxide or potassium hydroxide. The reactions are typically carried out in polar solvents at elevated temperatures.
Oxidation and Reduction Reactions: While less common, this compound can undergo oxidation and reduction reactions under specific conditions. Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various fluorinated derivatives .
Propriétés
IUPAC Name |
1,1,2,2,3,3,4,4,5,5,6-undecafluoro-6-[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]cyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F20/c11-2(1(8(22,23)24,9(25,26)27)10(28,29)30)3(12,13)5(16,17)7(20,21)6(18,19)4(2,14)15 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLTXBOGHSBHSAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(F)(F)F)(C(F)(F)F)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233868 | |
| Record name | Perfluoro tert-butylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
84808-64-0 | |
| Record name | Oxycyte | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84808-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluoro tert-butylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084808640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoro tert-butylcyclohexane | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12477 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Perfluoro tert-butylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoro[(tert-butyl)cyclohexane] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUORO TERT-BUTYLCYCLOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ZX1Z33VUU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




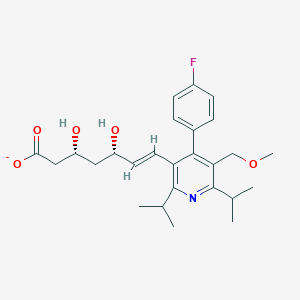
![(Z)-7-[6-[(E,3S)-3-hydroxyoct-1-enyl]-2-oxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B1257229.png)
![[4-[5-[(7,8-Dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl)oxy]-8-oxo-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-9-yl]-2,6-dimethoxyphenyl] dihydrogen phosphate](/img/structure/B1257230.png)
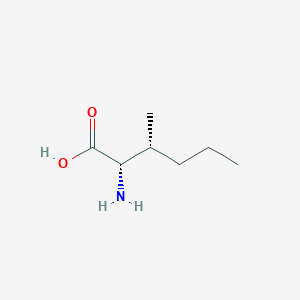
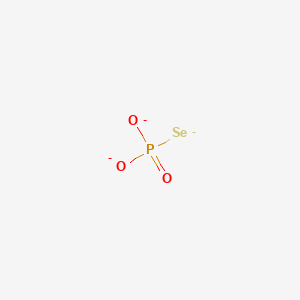
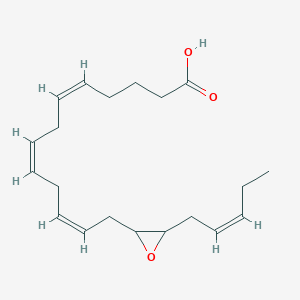
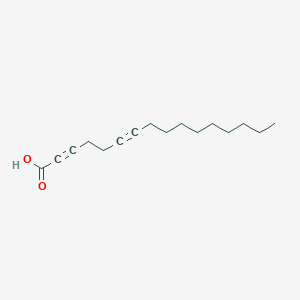

![(2S,4S)-4-(1-benzothiophen-3-yl)-2-[[4-(hydroxymethyl)phenyl]methoxy]-N-(phenylmethyl)-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B1257240.png)
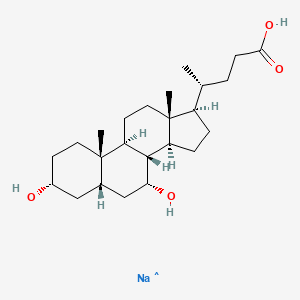

![N-(2-hydroxyethyl)-3-methyl-5H-indazolo[2,3-a][3,1]benzoxazine-9-carboxamide](/img/structure/B1257244.png)
